1-(3-Bromopropyl)-2,4-dichlorobenzene

Description

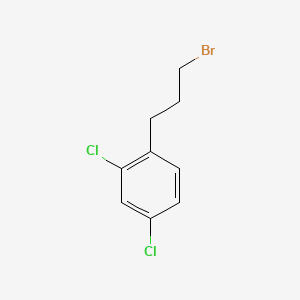

Structure

2D Structure

3D Structure

Properties

CAS No. |

93962-66-4 |

|---|---|

Molecular Formula |

C9H9BrCl2 |

Molecular Weight |

267.97 g/mol |

IUPAC Name |

1-(3-bromopropyl)-2,4-dichlorobenzene |

InChI |

InChI=1S/C9H9BrCl2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |

InChI Key |

CSYYXSGFVDABMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCCBr |

Origin of Product |

United States |

Chemical and Physical Properties

Interactive Data Table: Estimated Properties of 1-(3-Bromopropyl)-2,4-dichlorobenzene

| Property | Estimated Value |

| Molecular Formula | C₉H₉BrCl₂ |

| Molecular Weight | 268.00 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | > 250 °C (predicted) |

| Density | > 1.5 g/cm³ (predicted) |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, and chlorinated solvents. |

Note: The data in this table is estimated based on the properties of structurally related compounds and should be used as a general guideline.

Synthesis of 1 3 Bromopropyl 2,4 Dichlorobenzene

The synthesis of 1-(3-Bromopropyl)-2,4-dichlorobenzene can be approached through several established organic chemistry reactions. A common strategy involves a Friedel-Crafts type reaction.

One plausible synthetic route begins with the Friedel-Crafts acylation of 1,3-dichlorobenzene (B1664543). In this step, 1,3-dichlorobenzene is reacted with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an intermediate keto-acid. This is followed by a reduction step, for instance, a Clemmensen or Wolff-Kishner reduction, to convert the ketone group into a methylene (B1212753) group, yielding a substituted propionic acid. Subsequent treatment with a brominating agent, such as thionyl bromide or phosphorus tribromide, would then convert the carboxylic acid to the corresponding acyl bromide, which can be further reduced to the desired 3-bromopropyl group.

An alternative approach could involve the Friedel-Crafts alkylation of 1,3-dichlorobenzene with a suitable three-carbon electrophile containing a bromine atom, though this method may be prone to rearrangements and polysubstitution.

A more controlled synthesis might employ a Grignard reaction. This would involve the preparation of a Grignard reagent from 1-bromo-2,4-dichlorobenzene. This organometallic intermediate could then be reacted with a suitable three-carbon synthon, such as 3-bromo-1-propanol (B121458) or a protected derivative, followed by deprotection and conversion of the hydroxyl group to a bromide.

Applications of 1 3 Bromopropyl 2,4 Dichlorobenzene As a Chemical Intermediate

Incorporation into Functional Polymers and Coatings

The terminal bromine atom on the propyl chain of this compound serves as a reactive handle for polymer functionalization. This allows for the introduction of the dichlorophenyl moiety into polymer backbones or as pendant groups. This modification can impart specific properties to the resulting polymers, such as enhanced thermal stability, flame retardancy, and altered solubility characteristics, which are desirable in high-performance coatings and specialty polymers.

For instance, this compound can be used as an initiator or a terminating agent in controlled radical polymerization techniques, or it can be grafted onto existing polymer chains through nucleophilic substitution reactions. The resulting dichlorophenyl-functionalized polymers could find applications in protective coatings, where the halogen atoms contribute to fire resistance and durability.

Ligand Design and Nanomaterial Synthesis

In the realm of nanotechnology, surface functionalization of nanomaterials is key to tailoring their properties for specific applications. This compound can be utilized in the synthesis of ligands for the surface modification of nanoparticles.

The bromopropyl group can react with surface-active molecules, such as thiols or amines, to create ligands that can then be anchored to the surface of metallic or semiconductor nanoparticles. The dichlorophenyl group, in turn, can influence the electronic properties of the nanoparticle or provide a site for further chemical modifications. This approach allows for the fine-tuning of the nanoparticle's dispersibility, stability, and interaction with its environment, which is critical for applications in catalysis, sensing, and biomedical imaging. For example, a novel bioactive nanoparticle was synthesized by conjugating a complex molecule with (3-Chloropropyl) trimethoxysilane-coated Fe₃O₄ nanoparticles for anti-cancer activities. nih.gov This highlights a similar strategy where a halogenated propyl chain is used for linking functional molecules to nanoparticles.

Application in Agrochemical Research and Development

The dichlorobenzene structural motif is present in a number of commercially successful herbicides and insecticides. Therefore, this compound serves as a valuable starting material in the synthesis of new potential agrochemical candidates. The propyl chain can be chemically modified to introduce various functional groups, such as ethers, amines, or amides, which are known to be important for biological activity.

Researchers can utilize this intermediate to systematically synthesize a library of new compounds for screening against various pests and weeds. The specific substitution pattern of the dichlorophenyl ring, combined with the flexibility of the three-carbon chain, allows for the exploration of a wide chemical space in the search for more effective and environmentally benign agrochemicals. Patents for the preparation of related compounds like 1-bromo-3,4-dichlorobenzene often cite their utility as intermediates for pesticides, dyes, and pharmaceuticals. google.com

Conclusion

1-(3-Bromopropyl)-2,4-dichlorobenzene, while not an end product itself, is a significant player in the field of chemical synthesis. Its unique combination of a reactive alkyl bromide and a dichlorinated aromatic ring makes it a valuable intermediate for creating a diverse array of functional molecules. From enhancing the properties of polymers and coatings to enabling the development of advanced nanomaterials and novel agrochemicals, the synthetic potential of this compound continues to be explored by researchers and chemists in various industries.

Spectroscopic Characterization and Structural Analysis of 1 3 Bromopropyl 2,4 Dichlorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of 1-(3-Bromopropyl)-2,4-dichlorobenzene can be assembled.

The ¹H and ¹³C NMR spectra provide fundamental information about the electronic environment of each proton and carbon atom, respectively. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: the 2,4-dichlorophenyl group and the 3-bromopropyl chain.

¹H NMR Spectroscopy: The proton spectrum is characterized by signals from both the aromatic ring and the aliphatic propyl chain. The three protons on the dichlorinated benzene (B151609) ring are chemically distinct and exhibit a complex splitting pattern. The proton at the C5 position is expected to be a doublet, coupled to the proton at C6. The C6 proton will appear as a doublet of doublets, being coupled to both the C5 and C3 protons. The C3 proton, adjacent to two chlorine atoms, would likely be a doublet. The propyl chain protons will show distinct triplets and a multiplet resulting from coupling with adjacent methylene (B1212753) groups.

¹³C NMR Spectroscopy: The carbon spectrum will display nine unique signals, corresponding to the six aromatic carbons and the three aliphatic carbons of the propyl chain. The chemical shifts of the aromatic carbons are influenced by the inductive effects of the chlorine atoms and the alkyl substituent. Carbons directly bonded to chlorine (C2 and C4) are expected to be significantly downfield.

Predicted ¹H and ¹³C NMR Data Predicted values for a solution in CDCl₃.

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Predicted Multiplicity & J (Hz) | Assignment | Predicted δ (ppm) |

| H-3 | ~7.40 | d, J ≈ 2.5 Hz | C-1 | ~138 |

| H-5 | ~7.25 | dd, J ≈ 8.5, 2.5 Hz | C-2 | ~134 |

| H-6 | ~7.15 | d, J ≈ 8.5 Hz | C-3 | ~130 |

| -CH₂- (α to ring) | ~2.80 | t, J ≈ 7.5 Hz | C-4 | ~132 |

| -CH₂- (middle) | ~2.20 | quintet, J ≈ 7.5 Hz | C-5 | ~127 |

| -CH₂-Br | ~3.45 | t, J ≈ 7.5 Hz | C-6 | ~131 |

| -CH₂- (α to ring) | ~32 | |||

| -CH₂- (middle) | ~33 | |||

| -CH₂-Br | ~34 |

To unambiguously assign the proton and carbon signals, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the propyl chain (-CH₂-α and -CH₂-β; -CH₂-β and -CH₂-γ). It would also confirm the coupling between the aromatic protons H-5 and H-6, and H-5 and H-3.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the proton signal at ~2.80 ppm to the carbon signal at ~32 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity between the propyl chain and the aromatic ring. A key correlation would be observed between the benzylic protons (-CH₂- at ~2.80 ppm) and the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the propyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₉BrCl₂.

The molecular ion peak in the mass spectrum would be a complex cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern for the molecular ion [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ peaks. The calculated monoisotopic mass is approximately 281.9 g/mol .

Common fragmentation pathways for this molecule would include:

Loss of a bromine radical: This is a common fragmentation for alkyl bromides, leading to a significant peak at m/z corresponding to [M-Br]⁺.

Benzylic cleavage: Cleavage of the bond between the first and second carbon of the propyl chain can occur, though less favored than in non-halogenated analogues.

Cleavage of the propyl chain: Fragmentation can occur at different points along the alkyl chain.

Formation of a tropylium-like ion: Rearrangement of the aromatic ring with the attached methylene group after cleavage can lead to a stable ion. jove.com

Predicted Major Mass Spectral Fragments

| Predicted m/z | Fragment Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 282/284/286/288 | [C₉H₉BrCl₂]⁺ | Molecular Ion (Isotope Cluster) |

| 203/205/207 | [C₉H₉Cl₂]⁺ | Loss of •Br |

| 159/161 | [C₇H₆Cl₂]⁺ | Loss of •CH₂CH₂Br |

| 145/147 | [C₆H₃Cl₂]⁺ | Loss of •C₃H₆Br |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

The spectra of this compound would be dominated by vibrations from the substituted benzene ring and the alkyl halide chain.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl chain are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations produce characteristic peaks in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene ring are found in the 900-675 cm⁻¹ region and are diagnostic of the substitution pattern.

C-Cl and C-Br Stretching: The carbon-halogen bonds give rise to strong absorptions in the fingerprint region. C-Cl stretches are typically in the 800-600 cm⁻¹ range, while the C-Br stretch is found at lower wavenumbers, usually between 600-500 cm⁻¹. docbrown.info

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2960-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Aliphatic CH₂ Bend | ~1465 | Medium |

| Aromatic C-H Out-of-Plane Bend | 900-800 | Strong |

| C-Cl Stretch | 800-600 | Strong |

| C-Br Stretch | 600-500 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The chromophore in this compound is the dichlorinated benzene ring. The propyl bromide chain acts as an auxochrome, which may cause a slight bathochromic (red) shift compared to the parent dichlorobenzene molecule.

The spectrum is expected to show absorptions characteristic of substituted benzenes, arising from π → π* transitions. Based on data for 2,4-dichlorotoluene, which has a similar chromophore, absorption maxima (λmax) are expected around 280-290 nm. nih.gov

Predicted UV-Vis Absorption Data Predicted for a solution in a non-polar solvent like hexane (B92381) or ethanol.

| Transition | Predicted λmax (nm) |

|---|---|

| π → π* (Benzene B-band) | ~285 |

| π → π* (Benzene E-band) | ~230 |

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of crystallographic databases and the scientific literature did not yield any publicly available single-crystal X-ray diffraction data for this compound or its direct derivatives. Consequently, a detailed analysis of its solid-state structure, including specific unit cell dimensions, space group, bond lengths, and bond angles, cannot be provided at this time.

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique involves directing X-rays onto a single crystal of a compound. The electrons of the atoms in the crystal lattice diffract the X-rays in a specific pattern, which is then recorded. By analyzing the positions and intensities of the diffracted beams, researchers can construct a three-dimensional electron density map of the molecule and thereby determine the exact coordinates of each atom.

For a molecule such as this compound, a crystallographic study would provide invaluable information. It would confirm the substitution pattern on the benzene ring and reveal the conformation of the flexible 3-bromopropyl side chain. Key structural parameters that would be determined include:

Bond Lengths: The precise distances between covalently bonded atoms (e.g., C-C bonds in the aromatic ring, C-Cl bonds, C-Br bond, and bonds within the propyl chain).

Bond Angles: The angles formed between three connected atoms, which define the geometry of the molecule.

Torsion Angles: The dihedral angles that describe the rotation around single bonds, particularly important for determining the spatial orientation of the propyl chain relative to the dichlorinated benzene ring.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, highlighting non-covalent interactions such as halogen bonding (involving the chlorine and bromine atoms) and van der Waals forces that stabilize the solid-state structure.

The symmetry of the crystal would be described by its space group, and the dimensions of the fundamental repeating unit of the crystal would be given by the unit cell parameters (a, b, c, α, β, γ).

While experimental data for the target compound is unavailable, studies on simpler, related structures like ortho-, meta-, and para-dichlorobenzene have shown that intermolecular interactions, including halogen…halogen contacts, play a significant role in their crystal packing. researchgate.netresearchgate.netresearchgate.net The symmetry of the molecule also influences its packing efficiency and, consequently, its physical properties like melting point. byjus.comnih.gov

Should a single crystal of this compound be successfully grown and analyzed, the resulting data would be deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), making it accessible for future research.

Computational Chemistry and Theoretical Studies of 1 3 Bromopropyl 2,4 Dichlorobenzene

Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure

No published studies detailing DFT investigations into the molecular geometry and electronic structure of 1-(3-Bromopropyl)-2,4-dichlorobenzene were found.

Optimized Geometries and Conformational Analysis

Information regarding the optimized geometries and conformational analysis of this compound from computational studies is not available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis

No specific NBO analysis for this compound has been reported in the scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

There are no available data from FMO analyses, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, for this compound.

Quantum Chemical Descriptors and Reactivity Indices

Detailed calculations of quantum chemical descriptors and reactivity indices for this compound are not present in the current body of scientific research.

Chemical Hardness and Electrophilicity Index

The chemical hardness and electrophilicity index for this compound have not been computationally determined and reported in the literature.

Fukui Functions and Average Local Ionization Energies (ALIE) for Site Reactivity

There are no published studies that have calculated Fukui functions or Average Local Ionization Energies (ALIE) to determine the site reactivity of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions.

There is no evidence of molecular dynamics simulations having been performed on This compound . These simulations could provide valuable information on its conformational flexibility, solvation properties, and interactions with other molecules or biological systems.

Theoretical Insights into Reaction Mechanisms and Transition States.

The reaction mechanisms involving This compound as either a reactant or product have not been elucidated through computational studies. Theoretical investigations could map out potential energy surfaces, identify transition states, and calculate activation energies for its various potential chemical reactions.

Q & A

Basic: What are the standard laboratory synthesis protocols for 1-(3-Bromopropyl)-2,4-dichlorobenzene?

The compound is synthesized via nucleophilic alkylation. A typical method involves reacting 2,4-dichlorophenol with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like acetonitrile. The reaction is heated to 80–90°C for 12–24 hours under reflux. Post-reaction, the mixture is filtered to remove excess base, and the solvent is evaporated under reduced pressure. Crude product purification employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Basic: What purification methods ensure high purity of this compound?

Common purification techniques include:

- Distillation : For volatile impurities (e.g., unreacted 1,3-dibromopropane).

- Recrystallization : Using ethanol or hexane/ethyl acetate mixtures to isolate crystalline product.

- Column Chromatography : Silica gel with gradient elution (hexane to 10% ethyl acetate) to resolve by-products like di-alkylated species.

Purity is validated via HPLC (>98%) or GC-MS (retention time matching) .

Basic: Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, bromopropyl chain protons at δ 3.4–3.6 ppm) .

- Mass Spectrometry : GC-MS or LC-MS identifies molecular ion peaks (e.g., m/z 283.98 for [M]+) and fragmentation patterns .

- Elemental Analysis : Validates C, H, Br, and Cl content within ±0.3% of theoretical values .

Advanced: How do reaction conditions influence substitution vs. elimination pathways in nucleophilic reactions with this compound?

The bromine at the terminal position undergoes SN2 substitution with strong nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). However, steric hindrance from the dichlorophenyl group can favor elimination (E2) in the presence of bulky bases (e.g., t-BuOK), producing allylic bromides. Kinetic studies in acetonitrile vs. DMF show solvent polarity modulates reaction pathways .

Advanced: How does the substitution pattern on the benzene ring affect regioselectivity in further derivatization?

The 2,4-dichloro substituents direct electrophilic attacks to the para position (C-5) due to steric and electronic effects. For example, nitration or sulfonation occurs at C-5, while halogen exchange (e.g., Finkelstein reaction) targets the bromopropyl chain. Computational studies (DFT) reveal electron-withdrawing Cl groups reduce electron density at C-5, favoring meta-directing in rare cases .

Advanced: What methodologies assess the biological activity of this compound in cytotoxic studies?

- In Vitro Cytotoxicity Assays : MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Enzyme Inhibition : Fluorescence polarization assays to evaluate binding to kinases or cytochrome P450 enzymes.

- Comparative SAR : Analog studies (e.g., replacing Br with Cl or modifying chain length) reveal bromine’s role in enhancing lipophilicity and membrane permeability .

Advanced: How to resolve contradictions in reaction yields reported across studies?

Discrepancies in yields (e.g., 60% vs. 85%) arise from:

- Base Selection : K₂CO₃ vs. NaOH affects deprotonation efficiency of phenol.

- Solvent Purity : Residual water in acetonitrile promotes hydrolysis.

- Temperature Control : Exothermic reactions requiring precise thermal regulation.

Troubleshooting involves optimizing base strength (Cs₂CO₃), anhydrous conditions (molecular sieves), and inline IR monitoring of phenol consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.